Solid-State Packing Architecture: 3-Ethynylbenzoic Acid Exhibits Near-Coplanar Carboxyl Conformation Enabling Defined Acid–Acid Dimer Networks
Single-crystal X-ray diffraction analysis reveals that 3-ethynylbenzoic acid adopts a triclinic crystal system (space group P-1) wherein the carboxylic acid group is almost in the plane of the benzene ring, with a dihedral angle of 2.49 (18)° [1]. This near-coplanar conformation enables the formation of classical acid–acid inversion dimers via paired O—H⋯O hydrogen bonds (R₂²(8) ring motif), which are further linked by C—H⋯O interactions into extended chains along the c-axis direction [1]. In contrast, 4-ethynylbenzoic acid methyl ester (the ester analog of the para isomer) crystallizes with a different packing arrangement due to the linear geometry imposed by para substitution, which alters the hydrogen-bonding topology [2].
| Evidence Dimension | Dihedral angle between carboxylic acid group and benzene ring plane |
|---|---|
| Target Compound Data | 2.49 (18)° |
| Comparator Or Baseline | 4-Ethynylbenzoic acid methyl ester: value not reported but packing differs |
| Quantified Difference | Near-coplanar conformation in 3-isomer versus distinct geometry in 4-isomer |
| Conditions | Single-crystal X-ray diffraction at 293 K; triclinic, space group P-1, a = 3.8630(7) Å, b = 8.3000(9) Å, c = 11.7490(1) Å, α = 101.44°, β = 93.8°, γ = 99.83°, V = 361.84(8) ų, Z = 2 |
Why This Matters
The defined dimeric hydrogen-bonding architecture of 3-ethynylbenzoic acid provides predictable supramolecular synthons for crystal engineering and MOF design, whereas the 4-isomer yields different packing outcomes that may not be directly interchangeable in lattice-controlled applications.
- [1] Gourdon, A. et al. (2015). Crystal structure of 3-ethynylbenzoic acid. IUCrData, 70, o726. DOI: 10.1107/S2056989015016515. View Source
- [2] Dai, C. et al. (2004). Crystal structure of 4-ethynyl benzoic acid methyl ester. Acta Crystallographica Section E, 60(12), o2424-o2425. View Source
